REACTION_CXSMILES
|
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:11]([C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1)([O-:13])=[O:12]>CN1C(=O)CCC1.C(OCC)(=O)C>[N+:11]([C:14]1[CH:20]=[CH:19][C:17]([NH:18][C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12]
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
ClC=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
9.05 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
120 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 120° C. for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After this time, the reaction mixture was cooled to ambient temperature
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Type
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WASH
|
Details
|
washed with water (750 mL)
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (750 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (3×750 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
brine (750 mL), dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was triturated with 1:1 ethyl acetate/heptane (200 mL)
|
Type
|
CUSTOM
|
Details
|
the solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)NC1=NC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |